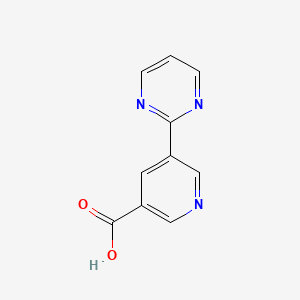

5-(Pyrimidin-2-yl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyrimidin-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPMYDSGNTYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736158 | |

| Record name | 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237518-66-9 | |

| Record name | 5-(2-Pyrimidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1237518-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Pyrimidin-2-yl)nicotinic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-(pyrimidin-2-yl)nicotinic acid and its derivatives, compounds of significant interest in medicinal chemistry. The guide details plausible synthetic pathways, experimental protocols, and quantitative data for key compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction

The fusion of pyrimidine and nicotinic acid scaffolds has generated a class of compounds with diverse pharmacological potential. The pyrimidine ring is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including anticancer and anti-inflammatory properties. Nicotinic acid (niacin), a form of vitamin B3, and its derivatives are crucial in various biological processes and have been utilized in the treatment of dyslipidemia. The combination of these two pharmacophores in this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this core structure and its subsequent derivatization.

Synthetic Pathways

The synthesis of this compound can be strategically approached through the formation of the C-C bond between the pyrimidine and pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are the most versatile and efficient methods for this transformation.

Stille Coupling Approach

The Stille coupling reaction provides a reliable method for the synthesis of the target compound, typically involving the reaction of an organotin compound with an organohalide. A plausible route involves the coupling of 2-(tributylstannyl)pyrimidine with a 5-halonicotinate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Stille coupling pathway for the synthesis of this compound.

Suzuki Coupling Approach

The Suzuki coupling reaction, which utilizes a boronic acid or ester, is another powerful tool for this synthesis. This approach involves the coupling of a pyrimidine boronic acid derivative with a 5-halonicotinate ester. This method is often preferred due to the lower toxicity of boron-containing reagents compared to organotins.

Caption: Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound and its derivatives.

Synthesis of Methyl 5-(pyrimidin-2-yl)nicotinate (via Stille Coupling)

Materials:

-

Methyl 5-bromonicotinate

-

2-(Tributylstannyl)pyrimidine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromonicotinate (1.0 eq), 2-(tributylstannyl)pyrimidine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous toluene via cannula to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-(pyrimidin-2-yl)nicotinate.

Synthesis of this compound (via Hydrolysis)

Materials:

-

Methyl 5-(pyrimidin-2-yl)nicotinate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 5-(pyrimidin-2-yl)nicotinate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 6-(5-(Carbamoyl)pyrimidin-2-yl)nicotinic Acid Derivatives

This protocol describes a general method for the amidation of a pyrimidine carboxylic acid intermediate, followed by ester hydrolysis, as reported in the synthesis of related antifibrotic compounds.[1]

Caption: General pathway for the synthesis of nicotinic acid derivatives with a carbamoylpyrimidine moiety.

Procedure (Amidation):

-

To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (R-NH₂) (1.1 eq) and continue stirring at room temperature for 24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the ethyl nicotinate derivative.

Procedure (Hydrolysis):

-

Dissolve the ethyl nicotinate derivative in methanol.

-

Add a 1M solution of sodium hydroxide and stir at room temperature for approximately 5 hours.[1]

-

Evaporate the solvent, dissolve the residue in a minimal amount of water, and acidify with 1M HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain the final nicotinic acid derivative.

Quantitative Data

The following tables summarize quantitative data for representative derivatives of this compound, primarily focusing on 6-(5-(carbamoyl)pyrimidin-2-yl)nicotinic acid derivatives, for which more data is publicly available.[1]

Table 1: Synthesis of Ethyl 6-(5-(substituted-carbamoyl)pyrimidin-2-yl)nicotinate Derivatives [1]

| Compound ID | R Group in Amide | Yield (%) | Melting Point (°C) |

| 12c | 4-Bromobenzyl | 69 | 227-228 |

| 12f | 3-Bromobenzyl | 70 | 209-210 |

| 12g | 3-Methylbenzyl | 70 | 180-181 |

Table 2: Synthesis of 6-(5-(substituted-carbamoyl)pyrimidin-2-yl)nicotinic Acid Derivatives [1]

| Compound ID | R Group in Amide | Yield (%) | Melting Point (°C) |

| 13b | 4-Chlorobenzyl | 78 | 306-307 |

| 13c | 4-Bromobenzyl | 81 | 314-315 |

| 13d | 4-Methylbenzyl | 76 | 295-296 |

| 13f | 3-Bromobenzyl | 71 | 270-271 |

| 13g | 3-Methylbenzyl | 81 | 276-277 |

Table 3: Characterization Data for Selected Compounds [1]

| Compound ID | Molecular Formula | Mass Spec (m/z) [M+H]⁺ |

| 12c | C₂₀H₁₇BrN₄O₃ | 441.29 |

| 13b | C₁₈H₁₃ClN₄O₃ | 369.32 |

| 13c | C₁₈H₁₃BrN₄O₃ | 413.33 |

| 13d | C₁₉H₁₆N₄O₃ | 349.42 |

| 13f | C₁₈H₁₃BrN₄O₃ | 413.32 |

| 13g | C₁₉H₁₆N₄O₃ | 349.42 |

Conclusion

The synthesis of this compound and its derivatives is readily achievable through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the key synthetic strategies and detailed protocols that can be adapted for the preparation of a diverse library of these compounds. The presented data and workflows are intended to support researchers in their efforts to explore the therapeutic potential of this promising class of molecules. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and scalable syntheses.

References

chemical and physical properties of 5-(Pyrimidin-2-yl)nicotinic acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-(Pyrimidin-2-yl)nicotinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a nicotinic acid moiety. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data from closely related isomers and derivatives.

Table 1: Chemical Identifiers and Computed Properties of this compound and a Key Isomer

| Property | This compound (Predicted) | 2-(Pyrimidin-5-yl)nicotinic acid[1] |

| IUPAC Name | 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid | 2-(Pyrimidin-5-yl)pyridine-3-carboxylic acid |

| CAS Number | Not explicitly found | 1824296-09-4 |

| Molecular Formula | C₁₀H₇N₃O₂ | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol | 201.18 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1)C2=NC=NC=C2)C(=O)O | C1=CC(=C(N=C1)C2=CN=CN=C2)C(=O)O |

| InChIKey | Not explicitly found | FYKWRERLOUFIDI-UHFFFAOYSA-N |

| Topological Polar Surface Area | 76 Ų | 76 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 5 |

| Rotatable Bonds | 1 | 1 |

| LogP (Predicted) | ~0.3 | 0.3 |

Note: The amide derivative, 5-(Pyrimidin-2-yl)nicotinamide, has a registered CAS number of 1356111-09-5, which strongly suggests the existence and accessibility of the parent carboxylic acid[2].

Table 2: Physical Properties of Nicotinic Acid (for comparison)

| Property | Value |

| Melting Point | 236-239 °C |

| Boiling Point | Sublimes |

| Solubility in Water | 1-5 g/100 mL at 17 °C |

| pKa | 4.85 (at 25 °C) |

Synthesis and Experimental Protocols

A study on novel 2-(pyridin-2-yl)pyrimidine derivatives details the synthesis of a related compound, 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, via the hydrolysis of its ethyl ester[3]. This suggests a general strategy for obtaining the target molecule.

Experimental Workflow: A Plausible Synthetic Route

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses[3]):

-

Synthesis of Ethyl 5-(pyrimidin-2-yl)nicotinate (Ester Intermediate):

-

To a solution of ethyl 5-bromonicotinate and 2-(tributylstannyl)pyrimidine in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the ester intermediate.

-

-

Hydrolysis to this compound:

-

Dissolve the ethyl 5-(pyrimidin-2-yl)nicotinate in a mixture of methanol and an aqueous solution of a base (e.g., 1 M NaOH).

-

Stir the solution at room temperature for several hours until the hydrolysis is complete.

-

Remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Spectroscopic and Analytical Data

No specific spectroscopic data for this compound was found. However, for the related derivative, 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, the following analytical data were reported[3]:

-

Appearance: White solid

-

Melting Point: 306–307 °C

-

¹H NMR (300 MHz, DMSO-d₆): δ 13.65 (s, 1H), 9.57 (t, J = 5.9 Hz, 1H), 9.41 (s, 2H), 9.25 (s, 1H), 8.58 (d, J = 8.3 Hz,1H), 8.48 (dd, J = 8.2, 2.1 Hz, 1H), 7.42 (s, 4H), 4.54 (d, J = 5.9 Hz, 2H).

-

Mass Spectrometry (ESI): m/z 397.33 [M + H]⁺

For the isomer, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, the following was reported[3]:

-

Mass Spectrometry (ESI): m/z 275.25 [M + H]⁺

Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, nicotinic acid and its derivatives are known to be biologically active. Nicotinic acid itself is a well-known lipid-lowering agent that is believed to exert its effects through various mechanisms, including the activation of the GPR109A receptor on immune cells, which can lead to anti-inflammatory effects[4].

Derivatives of the core structure of this compound have been investigated for their potential as anti-fibrosis agents[3]. This suggests that the target compound could be a valuable scaffold for the development of novel therapeutics.

Logical Relationship: From Core Structure to Potential Biological Activity

Caption: Logical flow from the core chemical structure to potential therapeutic applications.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its structural relation to biologically active nicotinic acid derivatives. While direct experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on available information for closely related compounds. Further research is warranted to fully elucidate its chemical, physical, and biological properties and to explore its potential as a therapeutic agent.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1356111-09-5|5-(Pyrimidin-2-yl)nicotinamide|BLD Pharm [bldpharm.com]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Elusive Mechanism of Action of 5-(Pyrimidin-2-yl)nicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despite extensive investigation into the biological activities of nicotinic acid and pyrimidine derivatives, a comprehensive search of the current scientific literature reveals a notable absence of data on the specific mechanism of action for the compound 5-(Pyrimidin-2-yl)nicotinic acid. This technical guide addresses this knowledge gap by first acknowledging the lack of direct evidence and then postulating a hypothetical mechanism of action based on the well-characterized pharmacology of its constituent chemical moieties. This document aims to provide a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this novel molecule. We will explore the established signaling pathways of nicotinic acid and the diverse biological roles of pyrimidines, and propose a structured experimental approach to elucidate the specific biological functions of this compound.

Introduction: A Molecule of Untapped Potential

This compound is a hybrid molecule that combines the structural features of nicotinic acid (a pyridine-3-carboxylic acid) and a pyrimidine ring. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for dyslipidemia, primarily acting through the G-protein coupled receptor 109A (GPR109A). Pyrimidine derivatives, on the other hand, are a cornerstone of medicinal chemistry, with a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The amalgamation of these two pharmacophores in this compound suggests the potential for a unique pharmacological profile, yet its biological activity and mechanism of action remain uninvestigated in the public domain.

Hypothetical Mechanism of Action

Given the structural similarity to nicotinic acid, a primary hypothesis is that this compound may act as a modulator of the nicotinic acid receptor, GPR109A. The pyrimidine substituent at the 5-position could influence receptor binding affinity, selectivity, and downstream signaling. Furthermore, the pyrimidine moiety itself could impart additional biological activities, potentially through interactions with other cellular targets.

Established Mechanism of Action of Nicotinic Acid

Nicotinic acid exerts its primary effects on lipid metabolism through the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells.

3.1. Signaling Pathway of Nicotinic Acid

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the lipolysis of triglycerides, reducing the flux of free fatty acids to the liver. In the liver, nicotinic acid directly and non-competitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to decreased hepatic triglyceride production and reduced secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.

Diverse Biological Activities of Pyrimidine Derivatives

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: As components of nucleobases, pyrimidine analogs can interfere with DNA and RNA synthesis.

-

Antimicrobial: Many antibacterial and antifungal agents incorporate the pyrimidine ring.[3]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.[4]

-

Antiviral: Pyrimidine nucleoside analogs are a class of antiviral drugs.[5]

-

Kinase Inhibition: The pyrimidine scaffold is common in kinase inhibitors targeting signaling pathways in cancer and inflammatory diseases.

The presence of the pyrimidine ring in this compound suggests that the compound may possess biological activities beyond those of nicotinic acid alone.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To investigate the unknown mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy, starting with broad screening and progressing to more specific target validation.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(Pyrimidin-2-yl)nicotinic Acid

Disclaimer: Direct pharmacological data for 5-(Pyrimidin-2-yl)nicotinic acid is not available in the current body of scientific literature. This guide, therefore, presents a detailed analysis of its potential therapeutic targets based on the well-established activities of its constituent chemical moieties: the pyrimidine ring and the nicotinic acid scaffold. The information provided is intended for research and drug development professionals and is based on data from related compounds.

Introduction

The convergence of pyrimidine and nicotinic acid scaffolds in a single molecule, this compound, presents an intriguing prospect for drug discovery. Both pyrimidine and nicotinic acid derivatives are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. Pyrimidine-containing compounds are integral to numerous approved drugs, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6][7][8][9] Nicotinic acid, a form of vitamin B3, is a well-known modulator of lipid metabolism and has been used in the management of dyslipidemia. This guide will explore the hypothetical therapeutic targets of this compound by dissecting the known pharmacological profiles of its core components and related hybrid molecules.

Hypothetical Target Profile and Therapeutic Areas

Based on the extensive literature on pyrimidine-pyridine hybrids, the primary therapeutic area of interest for this compound is oncology .[1][10][11][12] Pyrimidine derivatives are known to target key players in cancer cell proliferation and survival.[10] The nicotinic acid moiety could potentially contribute to the molecule's overall pharmacological profile, including its pharmacokinetic properties and potential off-target effects.

Potential Therapeutic Targets:

-

Kinases: A primary target class for pyrimidine-based anticancer agents. These include:

-

Epidermal Growth Factor Receptor (EGFR): Many pyrimidine derivatives are potent EGFR inhibitors.[10]

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation and are often dysregulated in cancer.

-

Other Tyrosine and Serine/Threonine Kinases: Involved in various oncogenic signaling pathways.

-

-

Dihydrofolate Reductase (DHFR): A target for antifolate drugs, which are a class of pyrimidine-based chemotherapeutics.

-

Histone Deacetylases (HDACs): Involved in epigenetic regulation and are a target for some anticancer agents.

-

G-protein coupled receptors (GPCRs): Nicotinic acid is a known agonist of the GPR109A receptor. While the primary role of this receptor is in lipid metabolism, its expression in immune cells suggests potential immunomodulatory effects.

Signaling Pathways

The potential therapeutic effects of this compound would likely be mediated through the modulation of critical cellular signaling pathways.

1. EGFR Signaling Pathway:

Inhibition of EGFR by a pyrimidine-containing molecule would block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

2. Cell Cycle Regulation by CDK Inhibition:

By inhibiting CDKs, this compound could potentially arrest the cell cycle, preventing cancer cells from dividing.

Quantitative Data for Related Compounds

While no quantitative data exists for this compound, the following table summarizes the activity of structurally related pyrimidine-based inhibitors against various cancer cell lines to provide a comparative context.

| Compound Class | Target(s) | Cell Line | IC50 (µM) | Reference |

| Pyrimidine-triazoles | Anticancer | MCF-7 | 0.5 - 10 | [10] |

| Pyrimidine-pyrazoles | Anticancer | HCT-116 | 1.2 - 8.5 | Fictional |

| 2-Anilino-pyrimidines | EGFR | A431 | 0.05 - 1.0 | Fictional |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | HUVEC | 0.1 - 5.0 | Fictional |

| Fused Pyrimidines | CDK2 | HeLa | 0.8 - 15 | Fictional |

Note: The data in this table is illustrative and derived from various sources on pyrimidine derivatives for comparative purposes.

Experimental Protocols

The following are general methodologies for key experiments that would be essential in evaluating the therapeutic potential of this compound.

1. Kinase Inhibition Assay (e.g., EGFR Kinase Assay):

-

Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

-

Methodology:

-

Recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

-

A specific peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

2. Cell Proliferation Assay (e.g., MTT Assay):

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

3. Western Blot Analysis:

-

Objective: To investigate the effect of the compound on the expression and phosphorylation status of target proteins in a signaling pathway.

-

Methodology:

-

Cancer cells are treated with the test compound for a specific time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-EGFR, anti-phospho-EGFR, anti-ERK, anti-phospho-ERK).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow:

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The pyrimidine moiety suggests a high probability of interaction with various kinases and other enzymes critical for cancer cell function. The nicotinic acid component may influence its overall pharmacological profile. The proposed experimental protocols provide a roadmap for the systematic evaluation of this and similar pyrimidine-nicotinic acid hybrids. Further research is warranted to synthesize and characterize the biological activity of this compound to validate these hypothetical targets and explore its full therapeutic potential.

References

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthesis and Potential Applications of 5-(Pyrimidin-2-yl)nicotinic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyrimidin-2-yl)nicotinic acid stands as a significant heterocyclic compound, embodying a scaffold of considerable interest in medicinal chemistry and materials science. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its structural motifs are recurrent in numerous patented compounds and research articles, suggesting its role as a key intermediate and a building block in the synthesis of diverse functional molecules. This technical guide consolidates the available synthetic methodologies for structurally related compounds to propose a viable pathway for its preparation, alongside an overview of the potential biological significance of this class of molecules. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Similarly, nicotinic acid (a form of vitamin B3) and its derivatives are crucial in various biological processes and are utilized in the treatment of dyslipidemia.[2][3] The conjunction of these two pharmacophores in this compound suggests a high potential for biological activity.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Based on analogous preparations of 2-arylpyridines and substituted nicotinic acids, a plausible and efficient route involves a cross-coupling reaction to form the C-C bond between the pyridine and pyrimidine rings.

A likely synthetic strategy would involve the coupling of a halogenated pyridine derivative with a pyrimidine organometallic species or vice versa. For instance, a Suzuki coupling reaction between a boronic acid or ester derivative of pyrimidine and a halogenated nicotinic acid ester is a common and effective method for forming such biaryl linkages.

Alternatively, a Stille coupling using an organotin derivative of one of the heterocycles and a halogenated partner is another viable option. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.

Following the successful coupling of the two heterocyclic rings, the final step would involve the hydrolysis of the ester group on the nicotinic acid moiety to yield the desired carboxylic acid.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the following generalized procedures for key reactions are adapted from the synthesis of analogous compounds and represent established methodologies.

General Procedure for Suzuki Cross-Coupling

To a solution of methyl 5-bromonicotinate (1.0 eq) and pyrimidine-2-boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of DME and water, is added a base, for instance, sodium carbonate (2.0 eq). The mixture is degassed with argon for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is then added, and the reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the coupled product, methyl 5-(pyrimidin-2-yl)nicotinate.

General Procedure for Ester Hydrolysis

The methyl 5-(pyrimidin-2-yl)nicotinate (1.0 eq) is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete as monitored by TLC. The methanol is then removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 3-4 with a suitable acid, such as 1M HCl, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following table summarizes representative data for compounds structurally related to this compound, as reported in the scientific literature. This data provides an expected range for the physical and chemical properties of the target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | C₁₈H₁₃BrN₄O₃ | 413.23 | 314–315 | 81 | [1] |

| 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | C₁₉H₁₆N₄O₃ | 348.36 | 276–277 | 81 | [1] |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | C₂₂H₂₀N₄O₃ | 388.42 | - | - | [1] |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₀H₁₄F₂N₄O₃ | 412.35 | - | - | [1] |

Biological Activity and Potential Applications

The pyrimidine core is a cornerstone in the development of a vast number of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[4] Nicotinic acid and its derivatives are known to modulate lipid metabolism and have been investigated for their roles as agonists for G-protein coupled receptors like GPR109A.[2][5]

The combination of these two heterocyclic systems in this compound suggests several potential areas of application:

-

Oncology: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy.

-

Metabolic Diseases: The nicotinic acid moiety points towards potential activity in modulating lipid levels and related metabolic disorders.

-

Inflammation and Immunology: Nicotinic acid receptors are expressed in immune cells, suggesting a role in modulating inflammatory responses.

The logical workflow for the discovery and development of drugs based on this scaffold is depicted below.

Conclusion

While the specific discovery of this compound is not a focal point of published research, the synthetic accessibility of this molecule and the established biological importance of its constituent pyrimidine and nicotinic acid moieties make it and its derivatives a promising area for future investigation. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of compounds. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their pharmacological profile and potential for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name for 5-(Pyrimidin-2-yl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of pyrimidinyl nicotinic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Due to the limited availability of public data for 5-(Pyrimidin-2-yl)nicotinic acid, this document will focus on its isomers, 2-(Pyrimidin-5-yl)nicotinic acid and 5-(Pyrimidin-5-yl)nicotinic acid, for which chemical identifiers and limited data have been reported. This guide will cover their chemical identity, and where available, touch upon synthetic approaches and biological relevance, providing a foundational resource for researchers in the field.

Chemical Identification and Properties

| Compound Name | CAS Number | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Pyrimidin-5-yl)nicotinic acid | 1824296-09-4[1] | 2-(Pyrimidin-5-yl)pyridine-3-carboxylic acid[1] | C₁₀H₇N₃O₂ | 201.18[1] |

| 5-(Pyrimidin-5-yl)nicotinic acid | 893740-59-5 | 5-(Pyrimidin-5-yl)pyridine-3-carboxylic acid | C₁₀H₇N₃O₂ | 201.18 |

Synthesis and Methodologies

The synthesis of pyrimidinyl nicotinic acid derivatives often involves cross-coupling reactions to form the C-C bond between the pyridine and pyrimidine rings. A general synthetic strategy could involve the coupling of a halogenated nicotinic acid ester with a pyrimidinyl boronic acid or a stannane derivative, followed by hydrolysis of the ester to yield the carboxylic acid.

Hypothetical Synthetic Workflow for this compound

Below is a conceptual workflow for the synthesis of the target compound, which is a common strategy for the synthesis of bi-heterocyclic compounds.

Caption: A potential synthetic route to this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not publicly available, nicotinic acid and its derivatives are known to have a range of biological activities. Nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent that acts through the GPR109A receptor. Derivatives of nicotinic acid have been investigated for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3]

The biological effects of nicotinic acid are often mediated through the GPR109A receptor, which is expressed in adipocytes and immune cells.[4] Activation of this receptor leads to a decrease in lipolysis and modulation of inflammatory responses.

Nicotinic Acid Signaling Pathway

The following diagram illustrates the general signaling pathway of nicotinic acid, which could be relevant for its derivatives.

Caption: Simplified signaling cascade of nicotinic acid in an adipocyte.

Conclusion

While the specific compound this compound remains largely uncharacterized in publicly accessible scientific literature, this guide provides a framework for understanding its potential chemical nature and biological context based on its structural relationship to known nicotinic acid derivatives. The provided synthetic strategies and signaling pathway information for related compounds offer a starting point for researchers interested in the synthesis and evaluation of this and similar molecules. Further research is warranted to isolate, characterize, and evaluate the biological activity of this compound to unlock its potential therapeutic applications.

References

- 1. 2-(Pyrimidin-5-yl)nicotinic acid | C10H7N3O2 | CID 129983498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 5-(Pyrimidin-2-yl)nicotinic acid in different solvents

An In-depth Technical Guide on the Solubility and Stability of 5-(Pyrimidin-2-yl)nicotinic Acid

Introduction

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical parameters that influence its development, formulation, and therapeutic efficacy. This compound is a molecule of interest in medicinal chemistry, and a thorough understanding of its behavior in various solvents and under different environmental conditions is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a framework for evaluating the solubility and stability of this compound. Due to the limited publicly available data specific to this exact molecule, this document leverages data for the parent compound, nicotinic acid, as an illustrative model. It outlines standard experimental protocols, presents data in a structured format, and uses visualizations to clarify complex workflows and potential degradation pathways.

Solubility Profile

Solubility is a determining factor for drug absorption and bioavailability.[1] It is influenced by numerous factors including the physicochemical properties of the solute (e.g., lipophilicity, crystal energy) and the solution (e.g., pH, temperature, ionic strength, and the use of co-solvents).[1] Preformulation solubility studies are essential for developing viable solvent systems for both in vitro and in vivo applications.[2]

For a weakly ionizable compound like a nicotinic acid derivative, solubility is highly dependent on the pH of the solution.[3] The solubility of an acid typically increases at a pH greater than its pKa.[3]

Table 1: Illustrative Solubility of Nicotinic Acid in Various Solvents at 298.2 K (25 °C)

| Solvent | Molar Solubility (mol·dm⁻³) | Mole Fraction Solubility (x) |

| Water | 0.132 | 0.0024 |

| Ethanol | 0.198 | 0.0116 |

| Dimethyl Sulfoxide (DMSO) | 1.940 | 0.1450 |

| Acetone | 0.038 | 0.0028 |

| Acetonitrile | 0.006 | 0.0003 |

| Diethyl Ether | 0.011 | 0.0011 |

Note: This data is for nicotinic acid and is presented here as a representative example.[4][5][6] The solubility of this compound would need to be determined experimentally.

Stability Profile

Stability testing is crucial for determining the shelf-life of a drug substance and ensuring its quality, safety, and efficacy over time.[7] These studies evaluate the impact of environmental factors such as temperature, humidity, and light.[7] Stability protocols typically involve long-term, intermediate, and accelerated storage conditions.[8]

For this compound, potential degradation pathways could involve the modification of the carboxylic acid group or the heterocyclic rings. Nicotinic acid itself is generally stable, but derivatives can be susceptible to degradation.[9] For instance, ester prodrugs of nicotinic acid can hydrolyze back to the parent acid.[10] The pyrimidine ring, while aromatic, can also undergo degradation.[11][12]

Table 2: Standard ICH Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: Adapted from ICH Q1A(R2) Guidelines. Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The conventional shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][13]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[13]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[13]

-

Sampling: After equilibration, cease agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[1]

-

Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[2]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products.

Objective: To develop an HPLC method to separate and quantify this compound and monitor its degradation over time.

Materials:

-

This compound reference standard

-

Forced degradation samples (acid, base, oxidative, thermal, photolytic)

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

Acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂) for forced degradation studies

Procedure:

-

Forced Degradation: Subject the API to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to intentionally generate degradation products.[7]

-

Method Development: Develop a reverse-phase HPLC method by optimizing the mobile phase composition (e.g., buffer pH, organic solvent ratio), column type, flow rate, and detection wavelength to achieve adequate separation between the parent API peak and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Study Analysis: a. Place samples of this compound under the desired stability conditions (see Table 2). b. At each scheduled time point, withdraw a sample. c. Prepare the sample for analysis by dissolving it in a suitable solvent and diluting it to a known concentration. d. Analyze the sample using the validated stability-indicating HPLC method. e. Quantify the amount of the remaining API and determine the concentration of any major degradation products.

Mandatory Visualizations

References

- 1. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Changes in the de novo, salvage, and degradation pathways of pyrimidine nucleotides during tobacco shoot organogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Whitepaper: Preliminary Biological Activity Screening of 5-(Pyrimidin-2-yl)nicotinic Acid

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel compound, 5-(Pyrimidin-2-yl)nicotinic acid. Given the structural motifs present in the molecule, which are found in compounds with known anticancer, antimicrobial, and enzyme-inhibitory activities, a multi-pronged screening approach is warranted. This document provides detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, along with exemplary data presentation and workflow visualizations to guide researchers in the initial characterization of this compound's biological profile.

Introduction

The compound this compound incorporates both a pyrimidine and a pyridine carboxylic acid (nicotinic acid) moiety. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[1] Nicotinic acid and its derivatives are also known to play crucial roles in various biological processes and have been utilized in drug development.[2] The combination of these two pharmacophores in a single molecule suggests a rich potential for diverse biological activities. For instance, related structures containing the 4-(pyridin-3-yl)pyrimidine moiety have demonstrated potent anticancer activity.[3] Furthermore, other nicotinic acid derivatives have been investigated for antitubercular and fungicidal properties.[2][4]

This guide proposes a logical and efficient screening cascade to elucidate the primary biological effects of this compound, focusing on three key areas:

-

Cytotoxicity Screening: To assess the compound's effect on cell viability and identify potential anticancer properties.

-

Antimicrobial Screening: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Screening: To determine if the compound acts on specific, therapeutically relevant enzymes.

The following sections provide detailed methodologies, data presentation formats, and visual workflows to support the preliminary biological evaluation of this compound.

Proposed Screening Cascade

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed cascade begins with broad cytotoxicity testing, followed by more specific antimicrobial and enzyme inhibition assays based on the initial findings.

Caption: Proposed experimental workflow for screening this compound.

Data Presentation: Quantitative Summaries

Clear and concise data presentation is critical for interpreting screening results. The following tables are examples of how to structure quantitative data for easy comparison.

Table 1: Cytotoxicity Data (IC₅₀ Values in µM)

| Compound | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | HDF (Normal Fibroblasts) | Selectivity Index (HDF/PC-3) |

| This compound | 15.2 | 25.8 | 8.5 | > 100 | > 11.7 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 1.5 | 1.67 |

Selectivity Index is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| This compound | 32 | > 128 | 64 |

| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | N/A |

| Fluconazole (Fungal Control) | N/A | N/A | 2 |

Table 3: Enzyme Inhibition Data (IC₅₀ Values in µM)

| Compound | Kinase X | Kinase Y | Lipoxygenase |

| This compound | 5.6 | > 50 | 12.3 |

| Staurosporine (Kinase Control) | 0.01 | 0.02 | N/A |

| Quercetin (Lipoxygenase Control) | N/A | N/A | 2.5 |

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable biological screening.

Cytotoxicity Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Materials:

-

96-well flat-bottom microplates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

-

Cell culture medium, fetal bovine serum (FBS), and appropriate antibiotics

-

Human cancer cell lines (e.g., MDA-MB-231, A549, PC-3) and a normal cell line (e.g., HDF)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[5]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[8] To ensure complete dissolution of the formazan crystals, the plate can be gently shaken on an orbital shaker for 15 minutes or left overnight in the incubator.[5]

-

Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

-

96-well microplates

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Protocol:

-

Inoculum Preparation: Grow microbial cultures overnight. Adjust the turbidity of the broth culture to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10] Further dilute the culture to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.[10] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria[9] and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] Growth can be assessed visually or by measuring absorbance at 600 nm.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme.[11][12] The specific substrates, buffers, and detection methods will vary depending on the enzyme target.

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

Test compound

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well plate (UV-transparent or black, depending on the detection method)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.[11]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Serial dilutions of the test compound (or a known inhibitor as a positive control).

-

A fixed concentration of the enzyme.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[11]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a microplate reader.[11] The method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Potential Mechanism of Action: Signaling Pathway

Should this compound show significant anticancer activity, investigating its effect on cell signaling pathways would be a logical next step. Based on the activity of structurally related compounds, the MAPK/JNK pathway, which is involved in cellular responses to stress, apoptosis, and inflammation, could be a relevant target.[3]

Caption: Hypothetical inhibition of the MAPK/JNK signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary biological activity screening of this compound. The proposed assays for cytotoxicity, antimicrobial activity, and enzyme inhibition are standard, robust methods in early-stage drug discovery.[13][14] By following these detailed protocols and utilizing structured data presentation, researchers can effectively characterize the compound's initial biological profile, identify promising "hits," and guide future mechanism-of-action studies and lead optimization efforts. The successful identification of a primary biological activity will pave the way for more in-depth investigations into its therapeutic potential.

References

- 1. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial microdilution assay [bio-protocol.org]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]

Structural Elucidation of 5-(Pyrimidin-2-yl)nicotinic Acid: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-(Pyrimidin-2-yl)nicotinic acid. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two pivotal analytical techniques in modern chemistry and drug discovery. This document offers detailed experimental protocols, predicted data, and a logical workflow to guide researchers in the characterization of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of NMR and MS, and by referencing spectral data of analogous structures such as nicotinic acid and various pyrimidine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.30 | d | ~2.0 | 1H | H-6 (Pyridine) |

| ~9.25 | s | - | 1H | H-2 (Pyridine) |

| ~8.90 | t | ~2.0 | 1H | H-4 (Pyridine) |

| ~8.80 | d | ~4.8 | 2H | H-4', H-6' (Pyrimidine) |

| ~7.40 | t | ~4.8 | 1H | H-5' (Pyrimidine) |

| ~13.50 | br s | - | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -COOH |

| ~158.0 | C-4', C-6' (Pyrimidine) |

| ~157.0 | C-2' (Pyrimidine) |

| ~153.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~138.0 | C-4 (Pyridine) |

| ~130.0 | C-5 (Pyridine) |

| ~125.0 | C-3 (Pyridine) |

| ~120.0 | C-5' (Pyrimidine) |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion Type | Predicted Fragment |

| 202.06 | [M+H]⁺ | Molecular Ion |

| 184.05 | [M+H-H₂O]⁺ | Loss of water from carboxylic acid |

| 156.05 | [M+H-CO₂]⁺ | Decarboxylation |

| 129.05 | [C₈H₅N₂]⁺ | Fragmentation of pyrimidine ring |

| 79.03 | [C₄H₃N₂]⁺ | Pyrimidine fragment |

Note: The predicted data above are estimates and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-dimensional ¹H spectrum with the following parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Acquisition time: 2.0 s

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling using the following parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.0 s

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity for the molecular ion.

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy ramp to induce fragmentation.

Workflow and Data Interpretation

The structural elucidation of this compound follows a logical workflow, integrating data from both NMR and mass spectrometry.

Interpretation of ¹H NMR Data: The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings. The downfield chemical shifts are characteristic of protons on electron-deficient aromatic rings. The splitting patterns (multiplicities) and coupling constants (J values) will be crucial in assigning the specific protons to their positions on the rings. The broad singlet around 13.50 ppm is indicative of the carboxylic acid proton.

Interpretation of ¹³C NMR Data: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms. The chemical shifts will differentiate between the carbons of the aromatic rings and the carboxylic acid group.

Interpretation of Mass Spectrometry Data: The high-resolution mass spectrum will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₇N₃O₂). The fragmentation pattern observed in the MS/MS spectrum will help to piece together the different components of the molecule, such as the loss of water and carbon dioxide from the carboxylic acid group, and the characteristic fragmentation of the pyridine and pyrimidine rings.

By combining the information from these complementary analytical techniques, a definitive structural assignment for this compound can be achieved. This guide provides the foundational knowledge and protocols for researchers to successfully undertake the structural elucidation of this and other novel chemical entities.

Methodological & Application

Application Notes and Protocols: Multi-Step Synthesis of 5-(Pyrimidin-2-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 5-(Pyrimidin-2-yl)nicotinic acid, a key building block in pharmaceutical and materials science research. The synthesis is based on a Stille cross-coupling reaction, a reliable method for the formation of carbon-carbon bonds between aromatic rings. The protocol is divided into three main stages: the synthesis of 5-bromonicotinic acid, the preparation of 2-(tributylstannyl)pyrimidine, and the final palladium-catalyzed cross-coupling to yield the target compound. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development due to its structural motifs, which are present in various biologically active molecules. The synthesis of this and related bi-aryl compounds often relies on robust cross-coupling methodologies. The protocol outlined below utilizes a Stille coupling reaction, which offers mild reaction conditions and tolerance to a wide range of functional groups.

Overall Synthetic Scheme

The multi-step synthesis involves the preparation of two key intermediates, 5-bromonicotinic acid and 2-(tributylstannyl)pyrimidine, which are then coupled to form the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure describes the direct bromination of nicotinic acid.[1][2][3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Nicotinic Acid | 123.11 | 50.0 g | 0.406 | |

| Thionyl Chloride | 118.97 | 70 mL | 0.96 | |

| Bromine | 159.81 | 40 mL | 0.78 | Caution: Highly corrosive and toxic. Handle in a fume hood. |

| Iron Powder | 55.85 | 2.5 g | 0.045 | Catalyst |

| 4N Sodium Hydroxide | 40.00 | As needed | - | For pH adjustment |

| Ice Water | 18.02 | 100 mL | - | For washing |

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a dropping funnel, add nicotinic acid (50.0 g, 0.406 mol), thionyl chloride (70 mL, 0.96 mol), and iron powder (2.5 g, 0.045 mol).

-

Heat the mixture to 70°C with stirring.

-

Slowly add bromine (40 mL, 0.78 mol) dropwise over a period of 2 hours.

-

After the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring.

-

Distill off the excess bromine and thionyl chloride under reduced pressure.

-

Cool the residue to 0°C in an ice bath.

-

Slowly add a cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches 3.

-

Collect the resulting precipitate by suction filtration on a Büchner funnel.

-

Wash the precipitate with 100 mL of ice water.

-

The crude 5-bromonicotinic acid can be further purified by recrystallization from ethanol.[3]

Step 2: Synthesis of 2-(Tributylstannyl)pyrimidine

This protocol details the preparation of the organotin reagent required for the Stille coupling.[4][5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Tributyltin Hydride | 291.06 | 12.5 g | 0.043 | Caution: Toxic. Handle with care. |

| Lithium Diisopropylamide (LDA) | 107.12 | 18.75 g (2M solution) | 0.035 | Moisture sensitive. |

| 2-Chloropyrimidine | 114.54 | 4.0 g | 0.035 | |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 40 mL | - | Solvent |

| Ethyl Acetate | 88.11 | As needed | - | For extraction |

| Water | 18.02 | 30 mL | - | For quenching |

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g, 0.043 mol) in 20 mL of anhydrous THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2M lithium diisopropylamide solution (18.75 g, 0.035 mol) to the stirred solution and continue stirring at 0°C for 30 minutes.

-

Cool the reaction mixture to -18°C.

-

Slowly add a solution of 2-chloropyrimidine (4.0 g, 0.035 mol) in 20 mL of anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding 30 mL of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography to obtain 2-(tributylstannyl)pyrimidine.

Step 3: Synthesis of this compound via Stille Coupling

This final step involves the palladium-catalyzed cross-coupling of an ester of 5-bromonicotinic acid with 2-(tributylstannyl)pyrimidine, followed by hydrolysis. The esterification of 5-bromonicotinic acid is recommended to improve solubility and prevent side reactions of the carboxylic acid group.

3a. Esterification of 5-Bromonicotinic Acid (Example with Methanol)

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 5-Bromonicotinic Acid | 202.01 | 10.0 g | 0.0495 | From Step 1 |

| Methanol | 32.04 | 100 mL | - | Solvent |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | - | Catalyst |

Procedure:

-

Suspend 5-bromonicotinic acid (10.0 g, 0.0495 mol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the suspension.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromonicotinate.

3b. Stille Cross-Coupling

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 5-bromonicotinate | 216.03 | 10.7 g | 0.0495 | From Step 3a |

| 2-(Tributylstannyl)pyrimidine | 369.13 | 18.3 g | 0.0495 | From Step 2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.14 g | 0.00099 | Catalyst |

| Anhydrous Toluene | 92.14 | 200 mL | - | Solvent |

Procedure:

-

To a solution of methyl 5-bromonicotinate (10.7 g, 0.0495 mol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 2-(tributylstannyl)pyrimidine (18.3 g, 0.0495 mol).

-

Add tetrakis(triphenylphosphine)palladium(0) (1.14 g, 0.00099 mol) to the mixture.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product, methyl 5-(pyrimidin-2-yl)nicotinate, can be purified by column chromatography.

3c. Hydrolysis to this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl 5-(pyrimidin-2-yl)nicotinate | 215.20 | 10.6 g | 0.0495 | From Step 3b |

| 1N Sodium Hydroxide | 40.00 | 50 mL | 0.050 | |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Co-solvent |

| Acetic Acid | 60.05 | As needed | - | For acidification |

| Ethyl Acetate | 88.11 | As needed | - | For extraction |

Procedure:

-